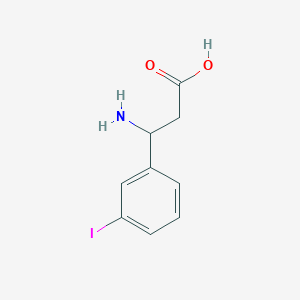

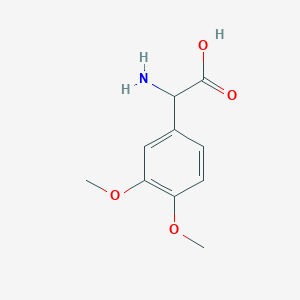

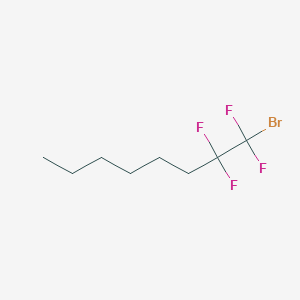

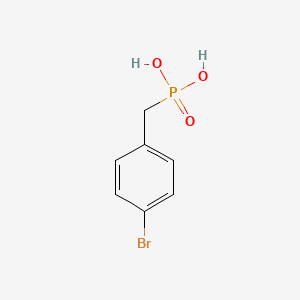

![molecular formula C9H10ClNS B1272750 Benzo[b]thiophen-3-ylmethanamine hydrochloride CAS No. 55810-74-7](/img/structure/B1272750.png)

Benzo[b]thiophen-3-ylmethanamine hydrochloride

Overview

Description

Benzo[b]thiophen-3-ylmethanamine hydrochloride is a compound that falls within the broader class of benzo[b]thiophene derivatives. These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and organic electronics. The benzo[b]thiophene core is a common motif in many small molecule pharmaceuticals and drug candidates, as well as in organic semiconducting materials .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been explored through various methods. One approach involves the reversible photocyclization of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives to produce colored closed-ring forms, which are stable and fatigue-resistant . Another method includes a general and convenient synthesis of benzo[b]thiophenes through a one-pot procedure from o-halo-substituted ethynylbenzenes, which can yield various substituted derivatives . Additionally, a regiospecific synthetic strategy has been developed for the synthesis of chlorinated benzo[b]thiophenes via dichlorocarbene insertion and sigmatropic rearrangement . Gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles has also been reported as an efficient method for synthesizing 2-substituted benzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been characterized by single-crystal X-ray analysis, revealing that these compounds have completely planar molecular structures and are packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their application in organic electronics.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, they can be used as building blocks for the design of new conjugated polymers, as demonstrated by the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans . Moreover, they can be functionalized through intramolecular copper-catalyzed S-arylation of in situ generated enethiolates to produce highly functionalized multisubstituted benzo[b]thiophenes and their hetero-fused analogues .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra. These studies have shown that benzo[b]thiophene derivatives exhibit photochromic properties, which are the ability to change color upon exposure to light, and these properties are thermally irreversible and fatigue resistant .

Scientific Research Applications

1. Synthesis of Diverse Multisubstituted Benzothiophene Derivatives

- Summary of the Application: Benzo[b]thiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method is used to create a wide range of 3-substituted benzothiophenes .

- Methods of Application: The method involves an aryne reaction with alkynyl sulfides, which results in the formation of benzo[b]thiophenes . This is achieved by the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- Results or Outcomes: The synthesis of diverse multisubstituted benzothiophene derivatives was achieved due to the good functional group tolerance and versatile C2 functionalizations .

2. Antimicrobial and Antioxidant Properties

- Summary of the Application: Benzothiophene derivatives have been tested for their antimicrobial properties against various microorganisms . Some compounds displayed high antibacterial activity against S. aureus . Additionally, certain benzothiophene derivatives showed high antioxidant capacities .

- Methods of Application: Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties of the compounds were tested against four indicator microorganisms .

- Results or Outcomes: Compounds 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) and 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

3. Aryne Reaction with Alkynyl Sulfides

- Summary of the Application: An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes .

- Methods of Application: The method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- Results or Outcomes: The synthesis of diverse multisubstituted benzothiophene derivatives was achieved due to the good functional group tolerance and versatile C2 functionalizations .

4. Therapeutic Importance

- Summary of the Application: Thiophene and its substituted derivatives, including benzo[b]thiophenes, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

- Methods of Application: Various thiophene moieties are synthesized and investigated for their pharmacological activity .

- Results or Outcomes: Thiophene derivatives have been found to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

5. One-Step Synthesis

- Summary of the Application: An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes .

- Methods of Application: The method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- Results or Outcomes: The synthesis of diverse multisubstituted benzothiophene derivatives was achieved due to the good functional group tolerance and versatile C2 functionalizations .

6. Therapeutic Importance

- Summary of the Application: Thiophene and its substituted derivatives, including benzo[b]thiophenes, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

- Methods of Application: Various thiophene moieties are synthesized and investigated for their pharmacological activity .

- Results or Outcomes: Thiophene derivatives have been found to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

When handling Benzo[b]thiophen-3-ylmethanamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name |

1-benzothiophen-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAPJPCDRSPNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380006 | |

| Record name | 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-3-ylmethanamine hydrochloride | |

CAS RN |

55810-74-7 | |

| Record name | 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzothiophen-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.